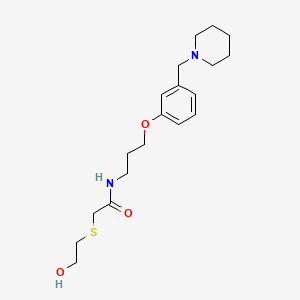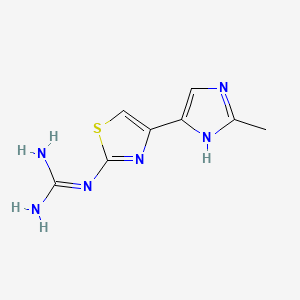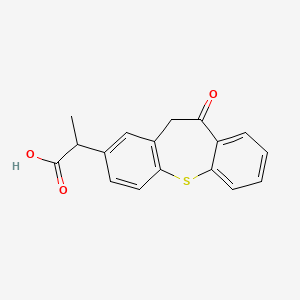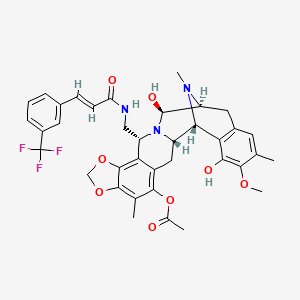
TP808
Vue d'ensemble
Description
TP808 est un intermédiaire très polyvalent utilisé dans la synthèse d'une large gamme d'antibiotiques de la famille des tétracyclines. Il est connu pour son activité antimicrobienne et joue un rôle crucial dans le développement de médicaments antibiotiques .
Applications De Recherche Scientifique
TP808 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used in the development of new antibiotics and antimicrobial agents.
Industry: Employed in the production of tetracycline antibiotics for pharmaceutical use
Mécanisme D'action
Target of Action
TP808, also known as (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-8H,8aH,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione, is a highly versatile intermediate for the construction of a wide range of tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that target a wide range of bacteria by inhibiting protein synthesis.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of tetracycline antibiotics . The end products of these pathways inhibit bacterial growth by interfering with protein synthesis.
Action Environment
The action environment of this compound is primarily in the laboratory or industrial settings where it is used in the synthesis of tetracycline antibiotics . Factors such as temperature, pH, and the presence of other chemicals could potentially influence the efficacy and stability of this compound during the synthesis process.
Analyse Biochimique
Biochemical Properties
It is known that TP808 is a key intermediate in the synthesis of diverse tetracycline antibiotics . Tetracyclines are broad-spectrum antibiotics that interact with the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . Therefore, it can be inferred that this compound may interact with enzymes and proteins involved in the biosynthesis of tetracyclines.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its role as an intermediate in the synthesis of tetracycline antibiotics, it is likely that this compound influences cellular processes related to antibiotic activity. Tetracyclines, for instance, are known to inhibit bacterial protein synthesis . Therefore, this compound may have similar effects on cellular processes, particularly in bacterial cells.
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. Given its role in the synthesis of tetracycline antibiotics, it can be inferred that this compound may be involved in the inhibition of protein synthesis at the molecular level. Tetracyclines, for example, bind to the 30S subunit of the bacterial ribosome, preventing the addition of new amino acids to the peptide chain . This compound may exert its effects through similar molecular interactions.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
TP808 est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La synthèse implique généralement l'utilisation de réactifs à base de silicium et de solvants organiques. Les conditions réactionnelles sont soigneusement contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle
Dans les milieux industriels, this compound est produit en grandes quantités en utilisant des voies de synthèse optimisées. Le processus implique l'utilisation d'équipements et de techniques avancés pour garantir un rendement et une pureté élevés. Le processus de production est conçu pour être rentable et évolutif .
Analyse Des Réactions Chimiques
Types de réactions
TP808 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des propriétés chimiques différentes.
Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Tels que les halogènes et les nucléophiles
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tétracycline ayant des propriétés antimicrobiennes améliorées .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses interactions avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine : Utilisé dans le développement de nouveaux antibiotiques et agents antimicrobiens.
Industrie : Employé dans la production d'antibiotiques de la famille des tétracyclines pour un usage pharmaceutique
Mécanisme d'action
This compound exerce ses effets en se liant à la sous-unité ribosomique 30S des bactéries. Cette liaison empêche l'ARNt aminoacylé de pénétrer dans le site A, ce qui inhibe ainsi l'extension de la chaîne protéique. Ce mécanisme arrête efficacement la synthèse protéique bactérienne, ce qui conduit à l'activité antimicrobienne de this compound .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à TP808 comprennent d'autres intermédiaires de la tétracycline tels que :
- TP-809
- TP-810
- TP-811
Unicité
This compound est unique en raison de sa grande polyvalence et de son efficacité en tant qu'intermédiaire dans la synthèse d'antibiotiques de la famille des tétracyclines. Sa capacité à se lier à la sous-unité ribosomique 30S et à inhiber la synthèse protéique en fait un composé précieux dans le développement de nouveaux agents antimicrobiens .
Propriétés
IUPAC Name |
(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXLVVLJLQJWFG-JCWFFFCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852821-06-8 | |
| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















